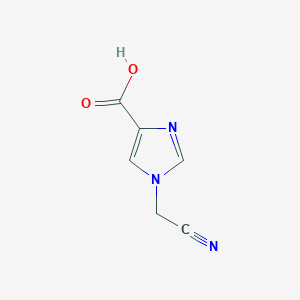
1-(cyanomethyl)-1H-imidazole-4-carboxylic acid
Vue d'ensemble
Description
1-(cyanomethyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H5N3O2 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Cyanomethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential antiviral properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an imidazole ring, which is known for its biological significance. The chemical structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C6H6N4O2
- CAS Number: 1506856-82-1
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Escherichia coli | 15 | 50 |
| Klebsiella pneumoniae | 18 | 50 |
These results suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly in light of increasing antibiotic resistance.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated notable antifungal activity. A study highlighted its effectiveness against Rhizoctonia solani, a pathogen responsible for various plant diseases.
| Fungal Strain | EC50 (μg/mL) |
|---|---|
| Rhizoctonia solani | 2.63 |
| Fusarium oxysporum | 5.12 |
| Botrytis cinerea | 7.45 |
The low EC50 value against R. solani indicates a strong antifungal potential, making it a promising candidate for agricultural applications.
Potential Antiviral Activity
While research on the antiviral effects of this compound is still emerging, preliminary studies suggest it may inhibit viral replication. In a recent evaluation involving HIV-1 integrase interactions, certain derivatives of imidazole compounds showed up to 45% inhibition in viral replication assays.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within microbial cells. The imidazole ring may facilitate binding to active sites of enzymes or receptors, leading to disruption of essential cellular functions such as DNA synthesis and metabolic processes.
Case Studies
- Antibacterial Efficacy Study : A study conducted by Foroumadi et al. explored the synthesis and antibacterial activity of various imidazole derivatives, including this compound. The results indicated that modifications to the imidazole ring could enhance antibacterial potency against resistant strains of bacteria .
- Antifungal Assessment : A series of experiments assessed the antifungal capabilities of newly synthesized N-cyanocarboxamides derived from imidazoles. The findings revealed that these compounds exhibited selective antifungal activity against multiple strains, with particular effectiveness noted against R. solani .
Propriétés
IUPAC Name |
1-(cyanomethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c7-1-2-9-3-5(6(10)11)8-4-9/h3-4H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVIGIBYSNEYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















